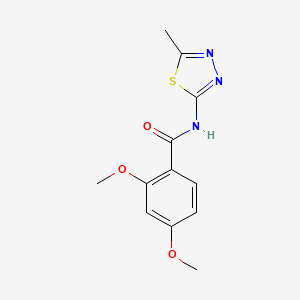
2,4-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a compound with the molecular formula C12H13N3O3S . It belongs to the class of compounds known as 1,3,4-thiadiazoles, which are heterocyclic compounds containing a ring of four carbon atoms, one nitrogen atom, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core substituted with two methoxy groups at the 2 and 4 positions and a 5-methyl-1,3,4-thiadiazol-2-yl group at the nitrogen position . The 1,3,4-thiadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom .科学的研究の応用
Anticancer Activities
A significant area of research involving 2,4-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide derivatives is their potential as anticancer agents. Novel compounds containing the thiadiazole scaffold and benzamide groups have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. These compounds have shown promising results, exhibiting comparable GI50 values to standard drugs like Adriamycin. A molecular docking study was performed to predict the probable mechanism of action, and a computational study was conducted to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, indicating good oral drug-like behavior (Tiwari et al., 2017).
Antimicrobial Properties
Derivatives of 1,3,4-thiadiazole have also been synthesized to investigate their antimicrobial activities. Certain compounds have exhibited strong antimicrobial activity against Staphylococcus epidermidis. Additionally, these compounds have shown high DNA protective ability against oxidative damage, indicating potential for utilization with chemotherapy drugs to establish more efficient therapy strategies with minimum cytotoxicity against cancer cells (Gür et al., 2020).
Enzyme Inhibition
Another research focus is the enzyme inhibition capabilities of these compounds. For instance, acridine-acetazolamide conjugates derived from 4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide have been investigated as inhibitors of carbonic anhydrases (CA), showing inhibition in low micromolar and nanomolar ranges across different CA isoforms. Such inhibition is critical for understanding the therapeutic potential of these compounds in conditions where CA activity is implicated (Ulus et al., 2016).
Antioxidant and Antibacterial Activities
Synthesis and characterization of new benzamide derivatives starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid have shown that some compounds exhibit effective total antioxidant, free radical scavenging, and metal chelating activity. Additionally, these compounds have been tested for their antibacterial activity against various bacteria, suggesting their potential in antimicrobial therapy (Yakan et al., 2020).
将来の方向性
The future directions for research on 2,4-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide and similar compounds could include further exploration of their synthesis, characterization, and potential biological activities. Given the broad range of activities exhibited by 1,3,4-thiadiazole derivatives, these compounds may have potential applications in various areas of medicinal chemistry .
作用機序
Target of Action
“2,4-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” is a compound that contains a 1,3,4-thiadiazole moiety. Compounds containing the 1,3,4-thiadiazole moiety are known to possess various biological activities . .
Mode of Action
1,3,4-thiadiazole derivatives are generally known to disrupt processes related to dna replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
Compounds containing the 1,3,4-thiadiazole moiety are known to have broad-spectrum biological activities .
Result of Action
1,3,4-thiadiazole derivatives are generally known to have various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
特性
IUPAC Name |
2,4-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-7-14-15-12(19-7)13-11(16)9-5-4-8(17-2)6-10(9)18-3/h4-6H,1-3H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNMQXPNZFTWNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-2,2-dimethylpropanamide](/img/structure/B2683217.png)
![2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B2683219.png)


![N-(1-cyanobutyl)-3-[2-(4-methoxyphenyl)-1H-indol-3-yl]-N-methylpropanamide](/img/structure/B2683225.png)

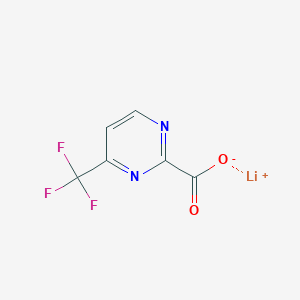
![1-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2683233.png)
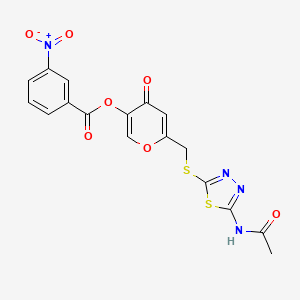

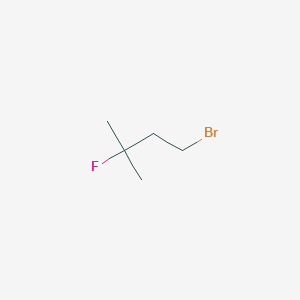
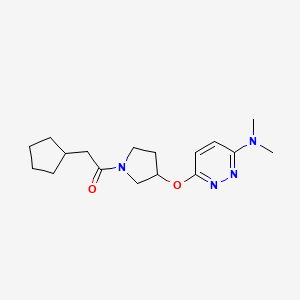
![4-[(4-Tert-butylcyclohexyl)methyl]pyridine](/img/structure/B2683239.png)
